molecular formula C7H11Cl3O4 B1614648 Penthrichloral CAS No. 5684-90-2

Penthrichloral

Cat. No.: B1614648
CAS No.: 5684-90-2
M. Wt: 265.5 g/mol
InChI Key: QMSJBEPHXPSJPT-UHFFFAOYSA-N
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Description

Penthrichloral, also known as pentaerythritol chloral, is a sedative and hypnotic compound. It is a prodrug of chloral hydrate, which means it is metabolized in the body to produce the active drug. This compound is known for its sedative properties and is used in various medical applications due to its effectiveness and reduced gastric irritation compared to chloral hydrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penthrichloral can be synthesized through the reaction of pentaerythritol with chloral hydrate. The reaction typically involves heating pentaerythritol with an excess of chloral hydrate under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: Penthrichloral undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chloral hydrate and other by-products.

    Reduction: Reduction reactions can convert this compound to less chlorinated compounds.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or iodine can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Penthrichloral has several scientific research applications, including:

Mechanism of Action

Penthrichloral exerts its effects by being metabolized into chloral hydrate in the body. Chloral hydrate then acts on the central nervous system to produce sedative and hypnotic effects. The primary molecular targets are the gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. By enhancing the activity of GABA receptors, this compound induces sedation and hypnosis .

Comparison with Similar Compounds

    Chloral Hydrate: The active metabolite of penthrichloral, known for its sedative properties.

    Trichloroethanol: Another metabolite of chloral hydrate with sedative effects.

    Pentoxifylline: A xanthine derivative with different pharmacological properties but similar in terms of being a central nervous system depressant.

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows it to be more palatable and cause less gastric irritation compared to chloral hydrate. This makes it a preferred choice in certain medical applications where patient comfort is a priority .

Properties

CAS No.

5684-90-2

Molecular Formula

C7H11Cl3O4

Molecular Weight

265.5 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-(trichloromethyl)-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C7H11Cl3O4/c8-7(9,10)5-13-3-6(1-11,2-12)4-14-5/h5,11-12H,1-4H2

InChI Key

QMSJBEPHXPSJPT-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C(Cl)(Cl)Cl)(CO)CO

Canonical SMILES

C1C(COC(O1)C(Cl)(Cl)Cl)(CO)CO

5684-90-2

Origin of Product

United States

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